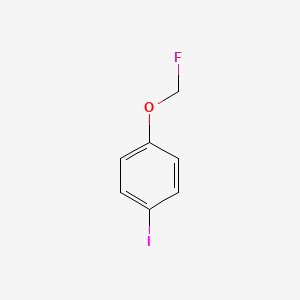![molecular formula C11H9F3N2O2S B13550272 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the ethylsulfanyl group in the structure enhances its chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions. One common method includes the functionalization of imidazo[1,2-a]pyridine through radical reactions. This process can be achieved using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl bromides using palladium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Transition Metal Catalysts: Palladium acetate is commonly used for decarboxylative arylation reactions.
Oxidizing Agents: Metal-free oxidizing agents are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]pyridine, which can be further utilized in drug discovery and development .
科学的研究の応用
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals due to its biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Drug Discovery: Functionalized derivatives of this compound are explored for their potential antibacterial activity.
作用機序
The mechanism of action of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, while the ethylsulfanyl group contributes to its overall stability and reactivity. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylic acids: These compounds share a similar core structure but differ in their functional groups.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents at the C-3 position.
Uniqueness
The uniqueness of 3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethylsulfanyl group provides additional reactivity and binding potential .
特性
分子式 |
C11H9F3N2O2S |
|---|---|
分子量 |
290.26 g/mol |
IUPAC名 |
3-ethylsulfanyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H9F3N2O2S/c1-2-19-8-5-15-9-6(10(17)18)3-4-7(16(8)9)11(12,13)14/h3-5H,2H2,1H3,(H,17,18) |
InChIキー |
DGWBUJZEBXCORL-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


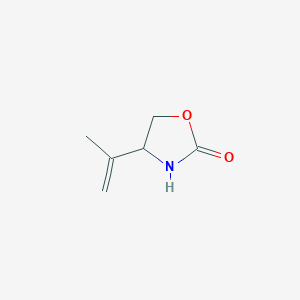
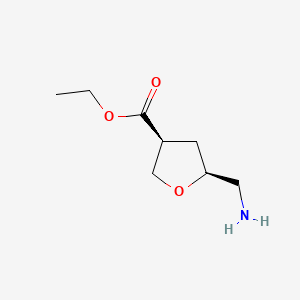
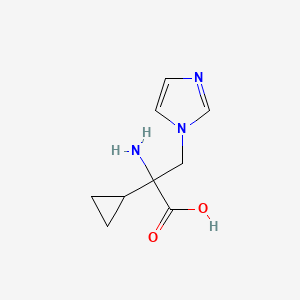
![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)

![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B13550224.png)

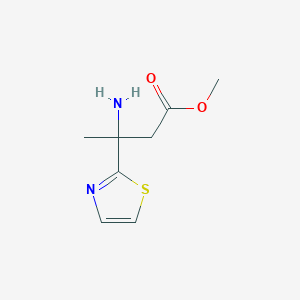
![Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide](/img/structure/B13550239.png)
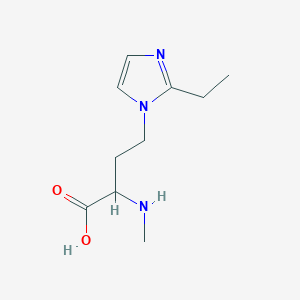
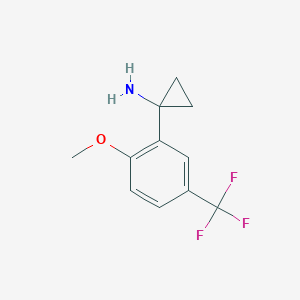
![1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13550264.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
